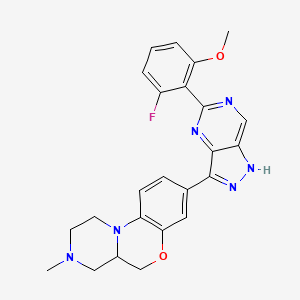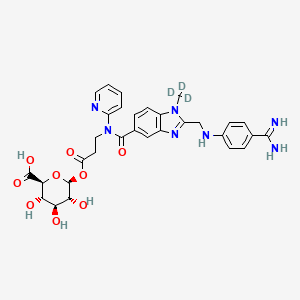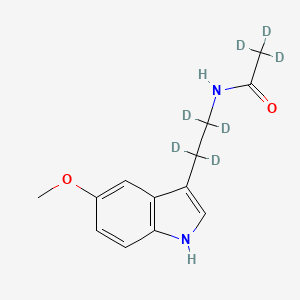
2-Hydroxy Nevirapine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Nevirapine-d3 is a deuterated analog of 2-Hydroxy Nevirapine, a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Nevirapine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions: 2-Hydroxy Nevirapine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoid derivatives, which are electrophilic and can react with nucleophiles.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Frémy’s salt and myeloperoxidase. The reactions are typically carried out in aqueous medium.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoid derivatives and quinone-imine intermediates.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
2-Hydroxy Nevirapine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Nevirapine.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Nevirapine.
Toxicology Research: Used to investigate the toxicological effects and potential adverse reactions of Nevirapine and its metabolites.
Drug Development: Assists in the development of new antiretroviral drugs by providing insights into the metabolism and action of existing drugs.
作用机制
2-Hydroxy Nevirapine-d3, like its parent compound Nevirapine, binds directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This prevents the replication of the HIV-1 virus, thereby reducing the viral load in infected individuals.
相似化合物的比较
3-Hydroxy Nevirapine: Another metabolite of Nevirapine with similar properties but different metabolic pathways.
Nevirapine: The parent compound used in HIV-1 treatment.
Deuterated Analogs: Other deuterated forms of Nevirapine and its metabolites.
Uniqueness: 2-Hydroxy Nevirapine-d3 is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in biological systems, distinguishing it from non-deuterated analogs.
属性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
285.32 g/mol |
IUPAC 名称 |
2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione |
InChI |
InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3 |
InChI 键 |
LFZSOJABLBVGRJ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |
规范 SMILES |
CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















